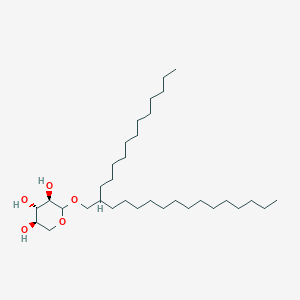

2-Dodecylhexadecyl-D-xylopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Dodecylhexadecyl-D-xylopyranoside is a chemical compound with the molecular formula C₃₃H₆₆O₅ and a molecular weight of 542.87 g/mol . It is a type of alkyl glycoside, specifically a glycolipid, which is commonly used in various scientific research applications. This compound is known for its surfactant properties and is often utilized in the study of glycobiology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecylhexadecyl-D-xylopyranoside typically involves the glycosylation of xylose with a long-chain alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the glycosidic bond. Common solvents used in the synthesis include dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Hydrolysis and Stability

The compound undergoes hydrolysis under acidic or enzymatic conditions:

-

Acidic Hydrolysis : Cleavage of the glycosidic bond in 1M HCl at 80°C releases D-xylose and dodecylhexadecanol within 2 hours .

-

Enzymatic Hydrolysis : β-Xylosidases catalyze selective cleavage, enabling controlled release of xylose for biochemical applications .

Stability Profile :

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 2–8 (aqueous, 25°C) | Stable for >24 hours | |

| β-Xylosidase (37°C) | 50% hydrolysis in 4 hours |

Thermal Decomposition and Phase Behavior

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

-

Decomposition : Begins at 150°C for hydrocarbon derivatives, while fluorinated analogs (e.g., (CH₂)₂C₆F₁₃) decompose at 170°C .

-

Phase Transitions : Exhibits thermotropic liquid crystalline behavior:

| Alkyl Chain Length | Melting Point (°C) | Clearing Point (°C) |

|---|---|---|

| C₆H₁₃ | 64.5 | 96.9 |

| C₁₆H₃₃ | 91.4 | 101.7 |

| (CH₂)₂C₆F₁₃ | 102.8 | 147.0 |

Key Insight : Longer alkyl chains and fluorination increase thermal stability and phase transition temperatures .

Enzymatic and Catalytic Reactions

The compound serves as a substrate in enzymatic glycosylation:

-

Transglycosylation : β-D-Xylosidase from Aspergillus niger transfers the xylopyranosyl group to acceptors like 2-acetamido-2-deoxy-D-glucopyranose, yielding hybrid disaccharides .

-

Catalytic Modifications : Reactions with Rieke’s catalyst (MgCl₂/KI/K) enable carboxylation of benzyl-protected derivatives for therapeutic applications .

Comparative Reactivity with Structural Analogs

The reactivity of 2-dodecylhexadecyl-D-xylopyranoside differs from structurally related surfactants:

Scientific Research Applications

D-xylopyranoside derivatives are compounds with various therapeutic and industrial applications, including uses as antimicrobial agents, liquid crystals, and potential treatments for cancer . 2-Dodecylhexadecyl D-xylopyranoside is an alkyl glycoside with applications in laboratory research .

Pharmaceutical Applications

- Cancer therapy D-xylopyranoside series compounds can modify the proteoglycans on cancer cell surfaces, potentially enhancing the body's immunity to cancer cells . By reducing the quantity of proteoglycans, these compounds may "strip" cancer cells, making them more vulnerable to the immune system .

- Prevention of vascular diseases These compounds may also be effective in preventing and treating diseases caused by lipid deposition on blood vessel walls and vascular sclerosis .

- Antimicrobial Activity D-xylopyranosides containing a quaternary ammonium aglycone exhibit antimicrobial activity against fungi, such as Candida albicans and Candida glabrata, and bacteria, such as Staphylococcus aureus and Escherichia coli . Certain stereoisomers, like compound 5d , show higher activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates .

- Drug Delivery Alkyl xylopyranosides can form thermotropic liquid crystals, which have phase transitions that are influenced by the length of the hydrophobic tail in the molecule . These properties are useful in drug delivery systems .

Chemical Synthesis and Properties

- Synthesis of Glycosaminoglycans D-xylopyranoside series compounds influence the synthesis of glycosaminoglycans like chondroitin sulfate and act as good initiators for chondroitin sulfate synthesis .

- Stability D-xylopyranoside derivatives are less vulnerable to hydrolysis by acids and enzymes, ensuring they reach target organs without decomposition .

- Liquid Crystal Formation Alkyl β-D-xylopyranosides can form thermotropic liquid crystals, with phase transition temperatures that vary depending on the length of the hydrophobic tail .

- Mutagenicity Some studies have shown that certain D-xylopyranosides do not exhibit mutagenic activity, suggesting they are safe for biological applications .

- Cytotoxicity Research indicates that short and long-chain alkyl β-D-xylopyranosides do not display cytotoxicity at concentrations below their aqueous solubility limit .

Miscellaneous Applications

- Bioactive compounds D-Xylopyranoside derivatives can be found in bioactive molecules derived from natural sources, such as flavonoids and polyphenols . For example, chrysoeriol-7-O-β-d-xyloside and luteolin-7-O-β-d-apiofuranosyl-(1→2)-β-d-xylopyranoside, found in Graptophyllum grandulosum Turrill, exhibit activity against Vibrio cholerae .

Mechanism of Action

The mechanism of action of 2-Dodecylhexadecyl-D-xylopyranoside involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also bind to glycoproteins and other carbohydrate-containing molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

- 2-Dodecylhexadecyl-D-glucopyranoside

- 2-Dodecylhexadecyl-D-galactopyranoside

- 2-Dodecylhexadecyl-D-mannopyranoside

Uniqueness

2-Dodecylhexadecyl-D-xylopyranoside is unique due to its specific glycosidic linkage and long alkyl chain, which confer distinct surfactant properties. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological molecules .

Properties

Molecular Formula |

C33H66O5 |

|---|---|

Molecular Weight |

542.9 g/mol |

IUPAC Name |

(3R,4S,5R)-2-(2-dodecylhexadecoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H66O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29(25-23-21-19-17-14-12-10-8-6-4-2)27-37-33-32(36)31(35)30(34)28-38-33/h29-36H,3-28H2,1-2H3/t29?,30-,31+,32-,33?/m1/s1 |

InChI Key |

GIBJEWCNQVHGAC-NYXGVQKMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1C(C(C(CO1)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.